molecular formula C6H13NO3 B6173795 (2S)-2-(dimethylamino)-4-hydroxybutanoic acid CAS No. 95599-04-5

(2S)-2-(dimethylamino)-4-hydroxybutanoic acid

Cat. No.: B6173795
CAS No.: 95599-04-5
M. Wt: 147.2
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(dimethylamino)-4-hydroxybutanoic acid is an organic compound with a unique structure that includes a dimethylamino group and a hydroxybutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(dimethylamino)-4-hydroxybutanoic acid typically involves the reaction of dimethylamine with a suitable precursor, such as a hydroxybutanoic acid derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(dimethylamino)-4-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of strong bases or acids to facilitate the nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction can regenerate the hydroxy compound. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the dimethylamino group.

Scientific Research Applications

(2S)-2-(dimethylamino)-4-hydroxybutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (2S)-2-(dimethylamino)-4-hydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity. The hydroxy group can form hydrogen bonds, further stabilizing these interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(dimethylamino)-3-hydroxybutanoic acid
  • (2S)-2-(methylamino)-4-hydroxybutanoic acid
  • (2S)-2-(dimethylamino)-4-oxobutanoic acid

Uniqueness

(2S)-2-(dimethylamino)-4-hydroxybutanoic acid is unique due to the presence of both a dimethylamino group and a hydroxybutanoic acid moiety. This combination of functional groups allows for a wide range of chemical reactivity and biological interactions, making it a versatile compound in various applications .

Properties

CAS No.

95599-04-5

Molecular Formula

C6H13NO3

Molecular Weight

147.2

Purity

95

Origin of Product

United States

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